molecular formula C19H17NO4 B8599874 N-(2,5-Dimethoxyphenyl)-6-hydroxynaphthalene-1-carboxamide CAS No. 595566-68-0

N-(2,5-Dimethoxyphenyl)-6-hydroxynaphthalene-1-carboxamide

Cat. No. B8599874
Key on ui cas rn: 595566-68-0
M. Wt: 323.3 g/mol
InChI Key: VFPMFPOKCFBIFJ-UHFFFAOYSA-N
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Patent
US06960607B2

Procedure details

A mixture of 6-hydroxy-1-naphthoic acid (5.0 g, 26.6 mmol) and thionyl chloride (20 mL) was refluxed for 1 h. The volatiles were then removed under vacuum. The residue was dissolved in THF (20 mL) and added into a cold (0° C.) solution of 2,5-dimethoxyaniline (4.06 g, 26.6 mmol), triethylamine (10 mL, 71.8 mmol) and THF (100 mL). The mixture was stirred for 30 min, poured into water, acidified with HCl (2N) and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (hexanes/EtOAc 1/1) gave a tan solid (8.2 g, 95% yield, m.p. 165-166° C.); MS m/e 324 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=O)=[CH:7][CH:6]=[CH:5]2.S(Cl)(Cl)=O.[CH3:19][O:20][C:21]1[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][C:22]=1[NH2:23].C(N(CC)CC)C.Cl>O.C1COCC1>[CH3:19][O:20][C:21]1[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][C:22]=1[NH:23][C:12]([C:8]1[C:9]2[C:4](=[CH:3][C:2]([OH:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1)=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by flash chromatography (hexanes/EtOAc 1/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)NC(=O)C1=CC=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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